3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
Beschreibung
This compound features a 3,4-dihydropyrimidin-4-one core, a scaffold widely studied in medicinal chemistry due to its versatility in interacting with biological targets such as enzymes or receptors . Key structural elements include:
- A 2-fluorophenyl-substituted piperazine moiety at position 3, linked via a 2-oxoethyl group. Piperazine derivatives are known for modulating neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- A 4-methylphenyl group at position 6, which enhances lipophilicity and may influence binding affinity or metabolic stability.
Eigenschaften
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-17-6-8-18(9-7-17)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULYDXAANEKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H22F2N4O2
- Molecular Weight : 422.44 g/mol
- LogP : 2.8211
- Polar Surface Area : 54.429 Ų
Structural Features
| Feature | Description |
|---|---|
| Dihydropyrimidine Core | Central structure providing biological activity |
| Piperazine Moiety | Enhances interaction with biological targets |
| Fluorophenyl Group | Modifies pharmacokinetics and potency |
Antiviral and Antitumor Activity
Research indicates that dihydropyrimidinones exhibit significant antiviral and antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit viral replication and exert cytotoxic effects on various cancer cell lines. The compound has been evaluated for its efficacy against specific viral strains and tumor cells.
- Antiviral Mechanism : The compound's mechanism may involve interference with viral entry or replication processes.
- Antitumor Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways.
Antibacterial and Anti-inflammatory Properties
Dihydropyrimidinones are also recognized for their antibacterial and anti-inflammatory activities. The presence of the piperazine ring is believed to enhance these effects by facilitating interactions with bacterial enzymes or inflammatory mediators.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Elumalai et al. (2020) investigated derivatives with antimycobacterial activity, finding that certain substitutions led to enhanced efficacy against Mycobacterium tuberculosis .
- Sibous et al. (2017) reported on the synthesis of dihydropyrimidinones that demonstrated significant antibacterial activity against various strains .
Pharmacological Applications
The compound's unique structural features suggest potential applications in:
- Calcium Channel Blockers : Similar compounds have shown effectiveness in cardiovascular applications.
- Neuropeptide Antagonists : Potential use in treating neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient for assembling complex structures from simpler precursors .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research indicates that derivatives of the piperazine class, including this compound, exhibit significant antidepressant effects. In preclinical studies, it has shown potential to modulate serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Effects
Preliminary studies have demonstrated that the compound possesses antimicrobial properties, particularly against gram-positive bacteria. This suggests potential applications in treating bacterial infections .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models. |
| Study 2 | Anticancer efficacy against breast cancer cells | Induced apoptosis and inhibited cell growth at micromolar concentrations. |
| Study 3 | Antimicrobial testing against Staphylococcus aureus | Showed effective inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Analogues
Key Structural Differences and Implications
Fluorophenyl Position :
- The target compound’s ortho-fluorophenyl group (vs. para-fluorophenyl in ) may reduce steric hindrance, improving binding to compact receptor pockets (e.g., dopamine D3) .
Core Heterocycle: Dihydropyrimidinone (target) vs.
Substituent Effects :
- 4-Methylphenyl (target) vs. trifluoromethyl (): The methyl group offers moderate lipophilicity, whereas trifluoromethyl increases metabolic resistance but may reduce solubility .
- Morpholinyl () vs. sulfonyl-piperazine (): Morpholinyl improves aqueous solubility, while sulfonyl groups introduce hydrogen-bonding capacity for enzyme interactions .
Piperazine Modifications :
- Ethyl/methyl-piperazine derivatives () exhibit enhanced receptor subtype selectivity compared to unsubstituted piperazines, as seen in antipsychotic drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
